molecular formula C8H6F3NO3 B8419380 4-Hydroxy-3-(trifluoromethoxy)benzamide

4-Hydroxy-3-(trifluoromethoxy)benzamide

Cat. No.: B8419380
M. Wt: 221.13 g/mol
InChI Key: ICBQWLQBMZAQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-(trifluoromethoxy)benzamide (CAS 1093397-70-6) is a chemical compound of interest in medicinal chemistry and drug discovery. The structure features a benzamide core substituted with a hydroxy group and a trifluoromethoxy group, which are common pharmacophores in active pharmaceutical ingredients. The compound has a molecular formula of C 8 H 6 F 3 NO 3 and a molecular weight of 221.14 g/mol. Its SMILES representation is O=C(N)c1ccc(O)c(OC(F)(F)F)c1 . Benzamide derivatives are recognized in scientific literature for their wide range of bioactivities and are frequently used in the design of novel enzyme inhibitors . Specifically, compounds containing the benzamide pharmacophore have been reported to exhibit significant inhibitory potential against enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II) isoenzymes, which are relevant targets for conditions like Alzheimer's disease and glaucoma . The trifluoromethoxy group is known to enhance properties such as metabolic stability and membrane permeability. Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules for biochemical screening and pharmacological studies. Please note: This product is intended for research applications and is not for human or veterinary use.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

4-hydroxy-3-(trifluoromethoxy)benzamide

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-4(7(12)14)1-2-5(6)13/h1-3,13H,(H2,12,14)

InChI Key

ICBQWLQBMZAQJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Trifluoromethoxy Positioning: The position of the -OCF₃ group significantly impacts bioactivity. For example, compound 16 (4-OCF₃) exhibits moderate anti-echinococcal activity, whereas triflumuron (4-OCF₃ with a urea linkage) shows insecticidal properties due to its chitin synthesis inhibition .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The -OCF₃ group increases logP values, enhancing membrane permeability. For example, triflumuron’s logP (~3.5) correlates with its systemic distribution in insects .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, extending half-life. This is evident in compound 16’s sustained protoscolicidal activity over five days .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-Hydroxy-3-(trifluoromethoxy)benzamide, and what methodological precautions are necessary?

  • Answer : Synthesis typically involves coupling a hydroxy-substituted benzoic acid derivative with an appropriate amine using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine). Key precautions include:

  • Hazard Analysis : Conduct a thorough risk assessment for reagents (e.g., trifluoromethoxy-containing intermediates) using guidelines from Prudent Practices in the Laboratory .
  • Ventilation and PPE : Use fume hoods and gloves, as trifluoromethoxy groups may pose mutagenic risks (Ames II testing showed lower mutagenicity than analogs but comparable to benzyl chloride) .
  • Purification : Employ column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer : A combination of methods is required:

  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation (e.g., HRMS-ESI used for similar benzamide derivatives in antiviral studies) .
  • NMR Spectroscopy : To verify substituent positions (e.g., 19F^{19}\text{F} NMR for trifluoromethoxy groups) .
  • HPLC : Assess purity (>98% recommended for biological assays) .
  • Melting Point Analysis : Compare with literature values (if available) to confirm crystallinity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Answer : Key optimizations include:

  • Temperature Control : Maintain 0–5°C during coupling reactions to minimize side products .
  • Catalyst Screening : Test alternative coupling agents (e.g., DCC or HATU) if EDC yields suboptimal results .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
  • Scale-Up Adjustments : For large-scale synthesis, adopt continuous flow systems to ensure reproducibility .

Q. How should researchers address contradictions in reported biological activities of trifluoromethoxy-substituted benzamides?

  • Answer : Contradictions may arise from:

  • Purity Variability : Validate compound purity via HPLC and HRMS before assays .
  • Assay Conditions : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, trifluoromethoxy groups may exhibit differential effects in membrane permeability vs. target binding .
  • Metabolic Stability : Evaluate metabolic degradation pathways using liver microsomes to explain discrepancies in in vitro vs. in vivo results .

Q. What mechanistic insights exist for the biological activity of this compound?

  • Answer : The trifluoromethoxy group enhances:

  • Lipophilicity : Improves membrane penetration, critical for CNS-targeted drugs .
  • Metabolic Stability : Resists oxidative degradation compared to methoxy groups .
  • Target Binding : The electron-withdrawing nature of -OCF3_3 may strengthen interactions with hydrophobic enzyme pockets (e.g., observed in kinase inhibition studies) .
    • Methodological Note : Use molecular docking simulations paired with mutagenesis studies to map binding sites .

Safety and Handling

Q. What are the primary safety considerations when handling this compound?

  • Answer :

  • Decomposition Risks : Avoid heating, as trifluoromethoxy analogs may decompose exothermically (DSC data recommended) .
  • Mutagenicity : Follow Ames test guidelines for derivatives; use secondary containment for waste .
  • Storage : Store under inert atmosphere (N2_2 or Ar) at -20°C to prevent hydrolysis .

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